molecular formula C18H11Cl2N3O3S B11684474 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one

3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one

Cat. No.: B11684474
M. Wt: 420.3 g/mol
InChI Key: LRKXVVGKSIRLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one is a complex organic molecule that features a combination of a thiadiazole ring, a chromenone core, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the thiadiazole ring and the chromenone core separately, followed by their coupling.

    Preparation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.

    Preparation of Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of the thiadiazole ring with the chromenone core. This can be achieved through a nucleophilic substitution reaction where the amino group on the thiadiazole reacts with a suitable leaving group on the chromenone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological pathways.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

3-{5-[(2,4-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one: can be compared with other similar compounds, such as:

  • 3-{5-[(2,3-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one
  • 3-{5-[(2,5-dichlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one

These compounds share similar structural features but differ in the position of the chlorine atoms on the phenyl ring. This difference can influence their chemical reactivity, biological activity, and overall properties.

Properties

Molecular Formula

C18H11Cl2N3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C18H11Cl2N3O3S/c1-25-14-4-2-3-9-7-11(17(24)26-15(9)14)16-22-23-18(27-16)21-13-6-5-10(19)8-12(13)20/h2-8H,1H3,(H,21,23)

InChI Key

LRKXVVGKSIRLHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.